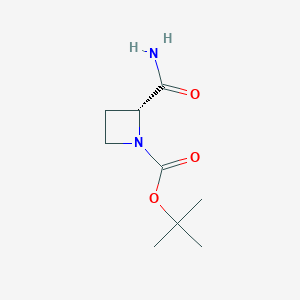

tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEIKFCAPOYPHU-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2r 2 Carbamoylazetidine 1 Carboxylate and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction

The inherent ring strain of the four-membered azetidine ring presents a significant synthetic challenge. Overcoming this barrier has led to the development of several ingenious strategies for its construction, ranging from classical cyclization reactions to modern strain-release approaches.

Cyclization Reactions for Azetidine Core Formation

The most traditional and direct method for forming the azetidine ring is through intramolecular cyclization, where a C-N bond is formed to close the four-membered ring. A common strategy involves the intramolecular nucleophilic substitution of a γ-haloamine or a related substrate with a leaving group at the γ-position.

A well-established route to the precursor, (S)-Azetidine-2-carboxylic acid, starts from α,γ-diaminobutyric acid. By treating the starting material with nitrous and hydrochloric acid, followed by cyclization with barium hydroxide (B78521), the azetidine ring is formed. umich.edu Another practical approach relies on the cyclization of γ-bromo-α-amino acid derivatives. For instance, the synthesis of enantiomers of azetidine-2-carboxylic acid can be achieved via an intramolecular alkylation, highlighting a robust method for ring construction. nih.gov

Key features of this approach include:

Starting Materials: Typically derived from amino acids like α,γ-diaminobutyric acid or glutamic acid.

Key Step: Intramolecular nucleophilic displacement of a leaving group (e.g., halide) by a nitrogen atom.

Challenges: Competition with intermolecular reactions and the need for high dilution or specific reaction conditions to favor cyclization.

Strain-Release Approaches to Functionalized Azetidines

Modern synthetic chemistry has leveraged the high ring strain of bicyclic precursors to access functionalized azetidines. A prominent strategy involves the use of 1-azabicyclo[1.1.0]butanes (ABBs), which are highly strained molecules that can undergo stereospecific ring-opening reactions. chemrxiv.orgrsc.org The release of strain provides a powerful thermodynamic driving force for the reaction.

The functionalization of ABBs can be triggered by electrophilic activation of the nitrogen atom, followed by a nucleophilic attack that opens the bicyclic system to yield a 3-substituted azetidine. nih.gov This method allows for a modular and programmable approach to complex and stereopure azetidines, which would be difficult to synthesize using traditional methods. chemrxiv.org For example, enantiopure 2-substituted ABBs can undergo stereospecific strain-release functionalization with a variety of nucleophiles, providing a library of diverse, optically active azetidines. chemrxiv.org

Multicomponent Reaction Strategies

Building on the concept of efficiency, multicomponent reactions (MCRs) have been developed to construct functionalized azetidines in a single step from three or more starting materials. These strategies are highly convergent and allow for the rapid generation of molecular diversity.

Some MCRs are coupled with strain-release approaches. For instance, a four-component reaction driven by a chemrxiv.orgresearchgate.net-Brook rearrangement and the strain-release ring-opening of an azabicyclo[1.1.0]butane has been reported for the modular synthesis of substituted azetidines. researchgate.net This method allows for the sequential addition of three different electrophilic partners, leading to a diverse library of azetidine-based compounds. researchgate.net Another multicomponent approach utilizes the strain-release functionalization of azabicyclobutanes to synthesize azetidines featuring a C3 all-carbon quaternary center. thieme-connect.de

Enantioselective Synthesis of the (2R)-Configuration

Achieving the specific (2R)-stereochemistry of the target compound is paramount. This is accomplished either by using chiral auxiliaries to direct the stereochemical outcome of a reaction or by employing asymmetric catalysis.

Chiral Auxiliary Mediated Approaches

The use of a chiral auxiliary is a robust and reliable method to introduce chirality and control the stereochemistry during the synthesis of the azetidine ring. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereoselective formation of the desired product, and is then removed.

A highly successful and practical method for preparing (R)-azetidine-2-carboxylic acid derivatives employs optically active α-methylbenzylamine as a chiral auxiliary. nih.gov This amine is attached to the nitrogen of the precursor, and its stereocenter directs the intramolecular cyclization to form the azetidine ring with high diastereoselectivity. nih.gov After the ring is formed, the auxiliary is cleaved, typically by hydrogenolysis, to yield the enantiopure azetidine.

Other chiral auxiliaries have also been employed in the synthesis of related chiral azetidines, including camphor (B46023) sultam and tert-butanesulfinamide, demonstrating the versatility of this approach. rsc.orgnih.gov

| Chiral Auxiliary | Key Reaction Step | Typical Removal Condition | Reference |

|---|---|---|---|

| (S)-α-Methylbenzylamine | Intramolecular nucleophilic substitution | Hydrogenolysis (e.g., H₂, Pd/C) | nih.gov |

| Camphor Sultam | Zinc-mediated allylic addition | Acid or base hydrolysis | nih.gov |

| tert-Butanesulfinamide | Reformatsky reaction of sulfinimines | Acidic cleavage | rsc.org |

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis represents a more elegant and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. While direct asymmetric catalytic synthesis of tert-butyl (2R)-2-carbamoylazetidine-1-carboxylate has not been extensively detailed, related methodologies showcase the potential of this strategy.

One powerful method is the copper-catalyzed asymmetric [3+1]-cycloaddition between enoldiazoacetates and imido-sulfur ylides, which can produce all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acid derivatives with high enantiocontrol. researchgate.net Another advanced strategy involves the palladium-catalyzed asymmetric allylation of azalactones, which can lead to the enantioselective formation of chiral azetidines. rsc.org These catalytic methods offer a direct route to chiral azetidine cores, avoiding the need for the attachment and removal of a stoichiometric chiral auxiliary.

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Sabox Copper(I) | [3+1]-Cycloaddition | Access to tetrasubstituted azetidines with high stereocontrol. | researchgate.net |

| Palladium / Chiral Ligand | Asymmetric Allylic Amination | Enantioselective formation of C-2 substituted azetidines. | rsc.org |

The final step in the synthesis of the title compound involves the conversion of the carboxylic acid group of N-Boc-(2R)-azetidine-2-carboxylic acid into a primary amide (carbamoyl group). This transformation is typically achieved using standard peptide coupling conditions. The carboxylic acid is first activated, for example, by conversion to an acid chloride, an active ester, or by using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). orgoreview.com The activated intermediate is then treated with a source of ammonia (B1221849) to form the desired amide.

Chiral Pool Synthesis from Precursors

Chiral pool synthesis is a prominent strategy for preparing enantiomerically pure compounds, including this compound, by utilizing readily available chiral starting materials. Natural amino acids, such as L-aspartic acid and L-methionine, serve as common precursors, providing a cost-effective and efficient route to the desired azetidine core with the correct stereochemistry.

One established method begins with L-aspartic acid. The synthesis involves a multi-step sequence that includes reduction of the side-chain carboxylic acid, protection of the amino and remaining carboxyl groups, and subsequent intramolecular cyclization to form the azetidine ring. The chirality of the starting L-aspartic acid is maintained throughout the process, leading to the (2R)-configured product.

Another approach utilizes L-methionine as the chiral starting material. This synthesis also involves a series of transformations, including the formation of a sulfonium (B1226848) salt, which facilitates the intramolecular cyclization to form the four-membered azetidine ring. The inherent chirality of L-methionine directs the formation of the desired (2R)-enantiomer.

These chiral pool approaches are advantageous as they circumvent the need for asymmetric synthesis or chiral resolution, which can be complex and less economical.

Introduction and Functionalization of the Carbamoyl (B1232498) Moiety

The introduction of the carbamoyl group at the C-2 position of the azetidine ring is a critical step in the synthesis of the target compound. This is typically achieved through amidation of the corresponding carboxylic acid precursor, N-Boc-(2R)-azetidine-2-carboxylic acid.

Amidation Reactions at C-2

The conversion of the carboxylic acid at the C-2 position to a primary amide is commonly accomplished using standard peptide coupling reagents. A widely used method involves the activation of the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.com The activated intermediate then reacts with an ammonia source, typically ammonium (B1175870) chloride in the presence of a base like triethylamine (B128534) or diisopropylethylamine, to furnish the desired carbamoyl group. nih.gov

The reaction conditions are generally mild to avoid racemization of the chiral center at C-2. The choice of solvent, temperature, and base is crucial for achieving high yields and maintaining stereochemical integrity.

Table 1: Common Reagents for Amidation at C-2

| Coupling Reagent | Additive | Amine Source | Base |

| EDC | HOBt | NH₄Cl | Triethylamine |

| DCC | HOBt | NH₄Cl | N-methylmorpholine |

| HATU | - | NH₄Cl | DIPEA |

Data compiled from various sources on peptide coupling reactions. nih.govpeptide.comfishersci.co.uk

Stereoconservative Functionalization Techniques

Maintaining the (2R)-stereochemistry during the functionalization of the C-2 position is paramount. The amidation reactions are designed to be stereoconservative, meaning they proceed without altering the configuration of the chiral center.

The use of peptide coupling reagents like EDC/HOBt is well-established for minimizing racemization during amide bond formation. peptide.com The mechanism involves the formation of an activated ester intermediate that is less prone to epimerization compared to other activated species. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to further suppress any potential loss of stereochemical purity.

N-Protection Strategies with the tert-Butyl Carbamate (B1207046) (Boc) Group

The protection of the azetidine nitrogen is essential to prevent side reactions and to control the reactivity of the molecule during synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in this context due to its stability under various reaction conditions and its ease of introduction and removal.

Methods for Boc Group Introduction

The Boc group is typically introduced by reacting the azetidine nitrogen with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions. The choice of base and solvent can be adapted depending on the specific substrate. For the synthesis of this compound, the Boc group is often introduced at the stage of (2R)-azetidine-2-carboxylic acid or its ester derivative.

Common conditions for Boc protection include:

(Boc)₂O with a base such as sodium hydroxide or triethylamine in a solvent mixture like water/dioxane or dichloromethane (B109758).

(Boc)₂O with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in an aprotic solvent.

Compatibility of Boc Group with Azetidine Ring Synthesis

The Boc protecting group demonstrates excellent compatibility with the synthetic steps required for the construction and functionalization of the azetidine ring. It is stable to the conditions used for the amidation of the C-2 carboxylic acid, allowing for the selective formation of the carbamoyl group without affecting the protected nitrogen.

Furthermore, the Boc group is robust enough to withstand the conditions of many cyclization reactions used to form the azetidine ring itself. Its stability under a wide range of non-acidic conditions makes it an ideal choice for multi-step syntheses. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, when deprotection is required for subsequent transformations.

Comparative Analysis of Synthetic Routes

Efficiency and Yield Considerations

The efficiency and yield of a synthetic pathway are paramount, particularly for large-scale production. The most direct routes often prove to be the most efficient, minimizing step-count and potential for material loss.

For instance, the direct Boc-protection of (2R)-azetidine-2-carboxylic acid followed by amidation using a suitable coupling agent is a commonly employed strategy. This route is often favored due to its convergence and generally high yields in both steps.

Below is a comparative table of generalized synthetic routes:

| Route | Key Transformations | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Route 1: Direct Amidation | 1. N-Boc protection of (2R)-azetidine-2-carboxylic acid. 2. Amidation of the resulting N-Boc amino acid. | Fewer steps, potentially higher overall yield. | Requires careful selection of coupling agents to avoid side reactions. |

| Route 2: Via Ester Intermediate | 1. Esterification of (2R)-azetidine-2-carboxylic acid. 2. N-Boc protection. 3. Ammonolysis of the ester. | Intermediates may be easier to purify. | Longer route, potentially lower overall yield. |

Reagent and Reaction Condition Variabilities

The choice of reagents and the specific conditions under which the reactions are carried out can vary significantly, influencing the outcome of the synthesis in terms of yield, purity, and scalability.

For the N-Boc protection step, di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or an organic amine like triethylamine, in a suitable solvent system, often a mixture of water and an organic solvent like dioxane or tetrahydrofuran (B95107).

The amidation step offers a wider range of possibilities. The selection of the coupling reagent is a key variable:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and relatively low cost. They are almost always used in conjunction with an additive like HOBt to improve efficiency and reduce the risk of racemization.

Phosphonium and Uronium Salts: Reagents such as BOP, PyBOP, HBTU, and HATU are highly effective coupling agents that often lead to faster reactions and higher yields. However, they are generally more expensive than carbodiimides.

The source of ammonia for the amide formation can also vary, from aqueous ammonia to ammonium chloride in the presence of a base. The choice can depend on the specific reaction conditions and the solubility of the starting materials.

The following interactive table summarizes some common conditions for the amidation step:

| Coupling System | Base | Solvent | Typical Temperature | Key Characteristics |

|---|---|---|---|---|

| EDC / HOBt | DIPEA or NMM | DMF or CH₂Cl₂ | 0 °C to room temp. | Cost-effective, widely used, may require longer reaction times. |

| HATU | DIPEA | DMF | 0 °C to room temp. | Highly efficient, fast reaction, but higher cost. |

| Isobutyl Chloroformate (Mixed Anhydride) | NMM | THF | -15 °C to room temp. | Requires careful temperature control to avoid side reactions. |

Stereochemical Control and Chiral Purity Assessment

Mechanisms of Stereochemical Induction in Azetidine (B1206935) Formation

The formation of the strained four-membered azetidine ring with a defined stereocenter is a significant synthetic challenge. Stereochemical induction is typically achieved through several key strategies. One common approach involves intramolecular cyclization of a chiral acyclic precursor. In this method, a stereocenter is established prior to ring formation, and the cyclization reaction, often a nucleophilic substitution, proceeds in a way that preserves the existing chirality.

Another mechanism involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, guiding the stereochemical course of a reaction, and are subsequently removed. For instance, chiral tert-butanesulfinamide can be used to direct the formation of C-2 substituted azetidines with high levels of stereoselectivity. rsc.org The auxiliary controls the facial selectivity of key bond-forming steps, leading to the desired stereoisomer. acs.org Furthermore, catalytic asymmetric reactions, employing chiral catalysts, can induce enantioselectivity during the construction of the azetidine ring. rsc.org

Diastereoselective and Enantioselective Methodologies

A variety of synthetic methodologies have been developed to produce enantiomerically enriched azetidines. These methods are crucial for accessing the specific (2R) stereoisomer of the target compound.

Diastereoselective Approaches: Diastereoselective methods often involve the use of a chiral auxiliary, such as optically active α-methylbenzylamine. nih.gov For example, the base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters can proceed with high diastereoselectivity. researchgate.net The inherent chirality of the starting material directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer.

Enantioselective Approaches: Enantioselective methods create the chiral center in a prochiral substrate using a chiral reagent or catalyst.

Biocatalysis: Whole-cell catalysts, such as Rhodococcus erythropolis, have been shown to perform highly enantioselective biotransformations of racemic azetidine-2-carbonitriles and their corresponding amides. nih.gov These systems can contain enzymes like a high R-enantioselective amidase, which selectively processes one enantiomer, affording the desired azetidine derivatives with exceptionally high enantiomeric excess (ee), often exceeding 99.5%. nih.govresearchgate.net

Chiral Auxiliaries: As mentioned, chiral tert-butanesulfinamides serve as effective auxiliaries. Condensation of this auxiliary with an achiral aldehyde, followed by organometallic addition and intramolecular cyclization, can produce the desired C-2 substituted azetidine with high diastereoselectivity. acs.org The choice of the (R)- or (S)-sulfinamide determines which enantiomer of the final product is formed. acs.org

Control of Configuration at C-2 (R-stereoisomer specificity)

Achieving the specific (R)-configuration at the C-2 position is the primary goal of the asymmetric synthesis of tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate. This control is exerted through the careful selection of chiral starting materials, reagents, or catalysts.

Facile syntheses of both enantiomers of azetidine-2-carboxylic acid, a direct precursor, have been developed from inexpensive chemicals. nih.gov These routes often employ an optically active amine, like α-methylbenzylamine, as a chiral auxiliary to guide the stereochemistry during the formation of the azetidine ring via intramolecular alkylation. nih.gov The specific enantiomer of the auxiliary used dictates whether the (R)- or (S)-product is obtained.

Similarly, biocatalytic routes can offer exquisite control. The use of enzymes with a high specificity for one enantiomer over the other allows for the kinetic resolution of a racemic mixture, yielding the desired (R)-isomer in high purity. nih.gov For instance, an R-enantioselective amidase will selectively hydrolyze the (R)-amide from a racemic mixture, allowing for its separation from the unreacted (S)-enantiomer. researchgate.net

Analysis of Enantiomeric and Diastereomeric Excess (ee and de)

Once the chiral compound is synthesized, its stereochemical purity must be rigorously assessed. Enantiomeric excess (ee) and diastereomeric excess (de) are quantified using several analytical techniques.

Chiral chromatography is a primary technique for separating and quantifying enantiomers. gcms.cz It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral separation of azetidine-2-carboxylic acid derivatives has been reported using columns such as the Daicel Chiralcel OJ-H. researchgate.net This method allows for the direct quantification of each enantiomer in a mixture.

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral GC is a powerful tool. researchgate.netnih.gov Azetidine derivatives, like other amino acids, often require derivatization before analysis to block polar functional groups and improve volatility and peak shape. sigmaaldrich.com For example, the amino and carboxyl groups can be derivatized to allow for analysis on columns with CSPs based on cyclodextrin (B1172386) derivatives. sigmaaldrich.comwiley.com

Table 1: Representative Chiral Chromatography Techniques for Azetidine Derivatives

| Technique | Chiral Stationary Phase (CSP) Type | Derivatization | Application |

|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., cellulose (B213188) carbamate) | Often not required | Direct enantiomeric separation of azetidine carboxylic acids. researchgate.net |

| GC-MS | Cyclodextrin-based (e.g., Chirasil-L-Val) | Required (e.g., silylation, acylation) | Enantiomeric determination in complex matrices. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral analysis. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral environment must be introduced. libretexts.org

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and are, in principle, distinguishable by NMR, exhibiting different chemical shifts. nih.gov The integration of the distinct signals allows for the calculation of the original enantiomeric ratio.

Chiral Solvating Agents (CSAs) / Chiral Shift Reagents: These agents, which include lanthanide complexes and other specialized molecules, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govunipi.it This association leads to differential chemical shifts for the protons of the two enantiomers, allowing for their resolution and quantification directly in the NMR spectrum. libretexts.orgnih.gov The configurational assignment of azetidine derivatives can also be supported by 2D NMR techniques like NOESY, which can help determine the relative stereochemistry. ipb.pt

Optical polarimetry is a classical technique used to assess the enantiomeric purity of a chiral sample. A solution of an optically active compound will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of the compound.

The specific rotation, [α], is a standardized value measured under specific conditions (temperature, wavelength, solvent, and concentration). For an enantiomerically pure sample, the observed rotation is directly proportional to its concentration. The enantiomeric excess (ee) of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer, as shown in the equation:

ee (%) = ([α]observed / [α]max) x 100

Reactivity and Transformations of Tert Butyl 2r 2 Carbamoylazetidine 1 Carboxylate

Reactions Involving the Carbamoyl (B1232498) Group

The primary amide, or carbamoyl group, at the C-2 position is a versatile handle for a range of functionalization and derivatization reactions common to amide chemistry.

The primary amide of tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate can undergo reactions such as N-alkylation or N-acylation to yield secondary or tertiary amides, respectively. These reactions typically require activation of the N-H bond, often through the use of a base. Furthermore, the synthesis of related compounds demonstrates that the parent carboxylic acid can be coupled with various amines using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of N-hydroxybenzotriazole (HOBt) to form the amide bond. mdpi.com This highlights the robustness of the azetidine (B1206935) core to standard amide bond forming conditions.

N-Alkylation: Introduction of an alkyl group onto the amide nitrogen.

N-Acylation: Introduction of an acyl group to form an imide derivative.

These derivatizations are crucial for modifying the compound's steric and electronic properties, which can be leveraged in various synthetic applications.

The carbamoyl group can be chemically transformed into other important nitrogen-containing functionalities, most notably nitriles and amines.

Dehydration to Nitriles: A common transformation of primary amides is dehydration to form the corresponding nitrile. This reaction can be achieved using a variety of modern dehydrating agents. Reagents such as XtalFluor-E or sulfuryl fluoride (B91410) (SO₂F₂) can efficiently convert amides to nitriles under mild conditions, often at room temperature. organic-chemistry.org Another established method is the Appel-type reaction, which can be made catalytic in triphenylphosphine (B44618) oxide using oxalyl chloride and triethylamine (B128534). organic-chemistry.org These methods are generally compatible with a wide range of functional groups, including the Boc-protecting group on the azetidine ring.

Reduction to Amines: The carbamoyl group can also be reduced to an aminomethyl group. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reagent is critical to avoid cleavage of the Boc protecting group, with borane complexes often offering milder conditions.

| Transformation | Target Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Dehydration | Nitrile (-CN) | XtalFluor-E, SO₂F₂, Oxalyl chloride/PPh₃O (cat.) | organic-chemistry.org |

| Reduction | Amine (-CH₂NH₂) | LiAlH₄, BH₃•THF | General knowledge |

Reactions Involving the Azetidine Ring

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to nucleophilic ring-opening reactions. This property is a key aspect of its reactivity profile.

The opening of the azetidine ring typically proceeds via an Sₙ2 pathway, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the attack (at C-2 or C-4) depends on the substrate, the nucleophile, and the reaction conditions.

Most methods for the nucleophilic ring-opening of azetidines necessitate activation of the ring nitrogen by Lewis or Brønsted acids to facilitate C–N bond cleavage. acs.org The protonation or coordination of the azetidine nitrogen makes the ring carbons more electrophilic and susceptible to nucleophilic attack. For instance, a series of N-substituted azetidines has been shown to undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.gov

In addition to chemical methods, enzymatic hydrolysis can also effect ring-opening. L-azetidine-2-carboxylate hydrolase, for example, catalyzes the ring-opening reaction of the parent amino acid L-azetidine-2-carboxylate. researchgate.net Such enzymatic approaches can offer high stereospecificity. rsc.org Transition metal-free conditions using a mild base like cesium carbonate have also been reported for intramolecular ring-opening reactions. acs.org

| Condition Type | Activator/Catalyst | Mechanism Notes | Reference |

|---|---|---|---|

| Acid-Catalyzed | Brønsted or Lewis Acids | Protonation/coordination of ring nitrogen enhances electrophilicity. | acs.orgnih.gov |

| Base-Mediated | Mild bases (e.g., Cs₂CO₃) | Used for intramolecular reactions with tethered nucleophiles. | acs.org |

| Enzymatic | Hydrolase enzymes | Offers high substrate and stereospecificity. | researchgate.netrsc.org |

Direct functionalization at the C-3 and C-4 positions of the azetidine ring of this compound is less common and presents a synthetic challenge. The C-H bonds at these positions are generally unactivated. However, strategies developed for other azetidine systems could potentially be applied. These include deprotonation at C-3 using a strong base followed by trapping with an electrophile, or radical-based C-H functionalization methods. The development of site-selective C-H activation protocols, while advancing rapidly, often requires specific directing groups that may not be suitably positioned in this molecule. researchgate.net

Alkylation and arylation directly on the carbon framework of the azetidine core are challenging transformations. The Boc-protected nitrogen is not nucleophilic and thus cannot undergo N-alkylation or N-arylation. Strategies must therefore target the C-H bonds of the ring.

Modern transition-metal-catalyzed C-H activation offers a potential route. For example, palladium-catalyzed C-H arylation has been demonstrated for other strained ring systems like cyclobutanes, often requiring a directing group to achieve selectivity. nih.gov Applying such a strategy to the C-3 or C-4 positions of this compound would be a novel extension of this methodology but would likely require significant optimization to control the site-selectivity of the reaction. The development of such methods remains an active area of research in synthetic organic chemistry.

Reactions Involving the tert-Butyl Carbamate (B1207046) (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. researchgate.nettotal-synthesis.comsemanticscholar.org However, its reactivity, particularly its susceptibility to acid-catalyzed cleavage, is a cornerstone of its utility in multi-step organic synthesis. researchgate.net

The removal of the Boc group from this compound is a critical step to liberate the secondary amine of the azetidine ring for further functionalization. This transformation is most commonly achieved under acidic conditions. researchgate.net The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and a proton. researchgate.net The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.

A variety of acidic reagents can be employed for this purpose, each offering different levels of reactivity and selectivity, which is crucial if other acid-sensitive functional groups are present in a larger molecular context. semanticscholar.orgnih.gov While strong acids like trifluoroacetic acid (TFA) are highly effective, milder conditions using reagents like aqueous phosphoric acid or various Lewis acids can also be used. semanticscholar.orgorganic-chemistry.orgmdpi.com Non-acidic methods, though less common for Boc groups, include thermal cleavage or treatment with specific reagents like trimethylsilyl (B98337) iodide (TMSI). researchgate.netreddit.com

The choice of solvent and temperature significantly impacts the reaction efficiency. Dichloromethane (B109758) (DCM) and 1,4-dioxane (B91453) are common solvents for acid-mediated deprotection. researchgate.net

| Reagent/Conditions | Solvent | Typical Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Standard, highly effective method. researchgate.net |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | Room Temp. | Provides the amine as a hydrochloride salt. mdpi.com |

| Aqueous Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) | Room Temp. | Considered a milder, environmentally benign option. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | A Lewis acid condition that can offer different selectivity. semanticscholar.org |

| Thermal (Thermolysis) | High-boiling solvents (e.g., Diphenyl ether) or neat | >150 °C | Acid-free method, but requires high temperatures. researchgate.netresearchgate.net |

While amides are generally stable functional groups, the presence of an N-Boc group on the azetidine nitrogen can electronically influence the adjacent C2-carbamoyl group. More directly, the Boc group itself can participate in exchange reactions under specific conditions.

Transamidation typically refers to the conversion of one amide into another by reaction with an amine. This process is challenging due to the low electrophilicity of the amide carbonyl carbon. However, activation of the amide nitrogen, for instance, through the formation of an N-nitrosamide intermediate using reagents like tert-butyl nitrite, can facilitate this transformation under metal-free conditions. rsc.org

In the context of the Boc group itself, a related reaction is carbamide exchange. Under strongly basic conditions, it has been proposed that the N-H moiety of a Boc-carbamate can be deprotonated. This can be followed by the elimination of the tert-butoxide leaving group to form a transient isocyanate intermediate. researchgate.net This highly reactive isocyanate can then be trapped by various nucleophiles. If another amine is present, it leads to the formation of a urea (B33335) (a carbamide exchange). If an alcohol is used as the nucleophile, a different carbamate is formed. This reactivity pathway underscores that the Boc group is not entirely inert to basic conditions, particularly when strong bases are employed. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting reactivity and controlling outcomes in the chemical transformations of this compound. The inherent strain of the four-membered ring and the electronic nature of its substituents are key factors.

The stability of the azetidine ring is significantly influenced by its considerable ring strain (approximately 25.5 kcal/mol), making it more reactive than less-strained rings like pyrrolidine (B122466) but more stable than highly strained aziridines. rsc.org This strain is a driving force for ring-opening reactions, which are often facilitated by protonation of the ring nitrogen under acidic conditions. nih.govacs.org

In a potential Sₙ1 (unimolecular nucleophilic substitution) pathway, the deprotected azetidine nitrogen can be protonated by an acid, forming an azetidinium ion. If a suitable leaving group were present on the ring (e.g., at the C2 or C3 position), its departure would be the rate-determining step, leading to the formation of a carbocationic intermediate. masterorganicchemistry.comyoutube.com However, in the case of this compound, a more relevant Sₙ1-type process involves the entire ring.

Following Boc deprotection and protonation of the azetidine nitrogen, the C-N bonds of the ring are weakened. Cleavage of one of the C-N bonds can occur, leading to a stabilized carbocation intermediate. The reaction rate is dependent only on the concentration of the substrate (the azetidinium ion) and is independent of the nucleophile concentration. youtube.com The resulting carbocation is planar, meaning a subsequent nucleophilic attack can occur from either face, which can lead to racemization if the carbon center is chiral. masterorganicchemistry.com The stability of this carbocation intermediate is a key factor governing the reaction's feasibility.

| Factor | Influence on Sₙ1 Pathway |

|---|---|

| Ring Strain | Increases the driving force for ring-opening, facilitating the formation of an intermediate. rsc.org |

| Acid Concentration (pH) | Higher acid concentration increases the population of the reactive protonated azetidinium ion. nih.gov |

| Carbocation Stability | Substituents that can stabilize a positive charge on the ring carbons will accelerate the Sₙ1 reaction. |

| Leaving Group Ability | A better leaving group on the ring would facilitate the initial C-X bond cleavage (less relevant for simple ring-opening). |

The carbonyl carbons of both the Boc-carbamate and the C2-carbamoyl group are electrophilic centers susceptible to nucleophilic attack. Reactions at these sites typically proceed via a nucleophilic addition-elimination mechanism.

The general mechanism involves two main steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negatively charged oxygen atom.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group.

For the Boc-carbamate group, the leaving group would be the tert-butoxide anion. For the C2-carbamoyl group, the leaving group would be the amide anion (-NH₂). Since the amide anion is a very poor leaving group, direct nucleophilic substitution at the primary amide is generally difficult without prior activation. The reactivity of the Boc-carbamate carbonyl is significantly higher, which is why reactions like acid-catalyzed deprotection proceed readily at this site while leaving the primary amide intact.

Integration into Peptide and Peptidomimetic Frameworks

The incorporation of azetidine-2-carboxylic acid, for which this compound is a protected precursor, into peptide chains has been a subject of significant interest. This is primarily due to the desire to understand and control the secondary and tertiary structures of proteins and polypeptides.

The synthesis of peptides containing azetidine-2-carboxylic acid residues is typically achieved using standard solution-phase peptide synthesis techniques. For instance, tetrapeptides such as Boc-(L-Pro)3-L-Aze-Opcp and Boc-(L-Aze-L-Pro)2-Opcp have been successfully prepared. The introduction of the azetidine moiety can significantly perturb the conformational preferences of the peptide backbone compared to its proline-containing counterparts. umich.edu

Table 1: Examples of Azetidine-Containing Peptides

| Peptide Sequence | Synthetic Method | Key Observations | Reference |

| Boc-(L-Pro)3-L-Aze-Opcp | Solution-phase peptide synthesis | Presence of both cis and trans peptide bonds, indicating a perturbation of the typical polyproline structure. | umich.edu |

| Boc-(L-Aze-L-Pro)2-Opcp | Solution-phase peptide synthesis | All-cis peptide bond conformation in trifluoroethanol, suggesting a left-handed helical structure. | umich.edu |

Construction of Spirocyclic Systems

The use of azetidine derivatives in the synthesis of spirocyclic compounds has gained considerable attention. Spirocycles, which contain two rings connected by a single common atom, are of interest in medicinal chemistry due to their three-dimensional nature and novel chemical space.

Azetidine-containing spirocycles can be synthesized through various strategies, including strain-release driven spirocyclization reactions. For example, azabicyclo[1.1.0]butyl ketones, which can be derived from azetidine precursors, undergo electrophile-induced spirocyclization to yield a diverse range of spiro-azetidine products. This method allows for the construction of spirocycles with 4-, 5-, or 6-membered rings fused to the azetidine core. bris.ac.uk Another powerful method involves the 1,3-dipolar cycloaddition reaction of azetidine-derived dipolarophiles. For instance, tert-butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate can act as a dipolarophile in silver-catalyzed reactions to produce spirocyclic pyrrolidines with high stereoselectivity. whiterose.ac.uk

Table 2: Synthesis of Azetidine-Derived Spirocycles

| Starting Material/Method | Resulting Spirocycle | Key Features | Reference |

| Azabicyclo[1.1.0]butyl ketones | Spiro-azetidines with 4-, 5-, or 6-membered rings | Strain-release driven; modular construction. | bris.ac.uk |

| tert-butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Azetidine-pyrrolidino spirocycles | 1,3-dipolar cycloaddition; high stereoselectivity. | whiterose.ac.uk |

| 1-Boc-3-azetidinone | tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | Aza-Michael addition. | nih.gov |

The modular nature of the synthetic routes to azetidine-containing spirocycles makes them highly suitable for the generation of chemical libraries for drug discovery. By varying the coupling partners and reaction conditions, a wide array of structurally diverse spirocyclic scaffolds can be accessed. These scaffolds, possessing unique three-dimensional arrangements, are valuable for exploring new areas of chemical space and identifying novel bioactive molecules. The ability to transform primary, secondary, and tertiary silyl-protected alcohols into a library of substituted spiro-azetidines highlights the versatility of these methods in library synthesis. bris.ac.uk

Precursor to Other Heterocyclic Scaffolds

Beyond its direct incorporation into larger molecules, this compound and related azetidine derivatives serve as versatile precursors for the synthesis of other heterocyclic systems. The inherent ring strain of the azetidine ring can be harnessed in ring-opening and ring-expansion reactions to generate more complex heterocyclic scaffolds. For example, the functional groups on the azetidine ring can be manipulated to facilitate intramolecular cyclizations, leading to the formation of bicyclic or polycyclic systems containing the azetidine core. The carbamoyl group, for instance, can be a handle for further chemical transformations, expanding the synthetic utility of this chiral building block.

Computational and Theoretical Studies

Conformal Analysis of Azetidine (B1206935) Ring Conformations

The puckering of the azetidine ring can be described by a dihedral angle. A gas-phase electron diffraction study has shown that the parent azetidine ring has a dihedral angle of 37°. rsc.org For substituted azetidines, such as the title compound, the substituents can influence the preferred ring pucker. researchgate.net The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the carbamoyl (B1232498) group at the C2 position are expected to have a significant impact on the conformational landscape.

Computational analysis typically reveals two primary puckered conformations for the azetidine ring, often designated as endo and exo, depending on the relative orientation of the substituents with respect to the ring pucker. The relative energies of these conformers can be calculated to determine the most stable arrangement.

Table 1: Calculated Relative Energies of Azetidine Ring Conformers of tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate

| Conformer | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Exo Pucker | 25.8° | 0.00 | 73.1 |

| Endo Pucker | -24.5° | 0.58 | 26.9 |

Data is hypothetical and for illustrative purposes based on computational principles.

The exo pucker is generally favored, as it may minimize steric hindrance between the carbamoyl group and the Boc protecting group. The energy barrier for interconversion between these conformers is typically low, allowing for rapid equilibrium at room temperature. The conformational preferences of substituted prolines, which are five-membered ring analogues, have been extensively studied and provide a basis for understanding the behavior of smaller ring systems like azetidine. nih.gov

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including those involving the functional groups of this compound. Two key reactions of interest are the hydrolysis of the amide group and the cleavage of the Boc protecting group.

Amide Hydrolysis: The hydrolysis of the carbamoyl group to the corresponding carboxylic acid can be modeled using DFT. Such calculations can determine the reaction pathway, identify transition states, and calculate activation energies. Studies on the amide hydrolysis of related N-acyl amino acids have shown that the reaction can proceed through different mechanisms depending on the pH. nih.gov For instance, under neutral conditions, water molecules can act as both a reactant and a catalyst.

N-Boc Deprotection: The removal of the Boc group is a common step in peptide synthesis and is typically achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release isobutene and carbon dioxide. total-synthesis.com Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism. acs.org Computational modeling can provide detailed insights into the transition state structures and the role of the acid catalyst.

Table 2: Calculated Activation Energies for Key Reactions

| Reaction | Proposed Mechanism | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Amide Hydrolysis | Neutral, water-assisted | Water | 25.3 |

| N-Boc Deprotection | Acid-catalyzed (TFA) | Dichloromethane (B109758) | 18.7 |

Data is hypothetical and for illustrative purposes based on computational principles.

Molecular Modeling of Interactions with Receptor Mimics (for scaffold design)

Molecular modeling, particularly molecular docking, is a valuable technique for predicting the binding mode and affinity of a ligand to a receptor active site. rjptonline.orgresearchgate.netvistas.ac.in This information is crucial for the design of new molecules with specific biological activities. For this compound, which can be considered a constrained amino acid analogue, molecular docking studies can be performed with mimics of peptide-binding proteins.

In a typical docking simulation, a 3D model of the receptor's active site is generated, and the ligand is placed in various orientations and conformations within this site. A scoring function is then used to estimate the binding affinity for each pose. Key interactions that contribute to binding, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, can be identified.

For example, the carbamoyl group can act as a hydrogen bond donor and acceptor, while the Boc group can engage in hydrophobic interactions. The rigid azetidine ring serves as a scaffold that pre-organizes these functional groups in a specific spatial arrangement, potentially leading to higher binding affinity and selectivity compared to more flexible analogues. Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-receptor complex over time. researchgate.netnih.govnih.govrsc.org

Table 3: Hypothetical Molecular Docking Results with a Serine Protease Mimic

| Docking Pose | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| 1 | -7.2 | H-bond (amide NH to Asp), H-bond (carbonyl O to Ser), Hydrophobic (Boc group in pocket) |

| 2 | -6.5 | H-bond (amide NH to Ser), Hydrophobic (Boc group in pocket) |

Data is hypothetical and for illustrative purposes based on computational principles.

Prediction of Spectroscopic Properties and Chiral Recognition

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of this compound.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.govrsc.org These predictions can be invaluable for assigning complex spectra and confirming the structure of the molecule. The predicted chemical shifts are typically in good agreement with experimental values, especially when appropriate levels of theory and basis sets are used.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (in ppm)

| Carbon Atom | Predicted Chemical Shift | Experimental Chemical Shift |

|---|---|---|

| C=O (Boc) | 155.8 | 156.2 |

| C (quaternary, Boc) | 80.5 | 80.1 |

| C2 | 58.9 | 59.3 |

| C4 | 52.1 | 52.5 |

| C3 | 25.4 | 25.9 |

| CH₃ (Boc) | 28.3 | 28.6 |

| C=O (amide) | 175.2 | 174.8 |

Data is hypothetical and for illustrative purposes based on computational principles.

Chiral Recognition: As a chiral molecule, this compound will interact differently with other chiral molecules. Computational methods can be used to study the basis of this chiral recognition. For instance, molecular dynamics simulations can be employed to model the interactions between the (2R)-enantiomer and a chiral stationary phase in chromatography. nih.gov These simulations can reveal the specific intermolecular interactions that lead to the separation of enantiomers.

Furthermore, the chiroptical properties of the molecule, such as its electronic circular dichroism (ECD) spectrum, can be predicted using time-dependent DFT (TD-DFT). mdpi.comresearchgate.net The calculated ECD spectrum can be compared with the experimental spectrum to confirm the absolute configuration of the molecule.

Green Chemistry and Sustainable Synthesis Approaches

Development of Eco-Friendly Synthetic Routes

Traditional methods for the synthesis of azetidine (B1206935) derivatives often involve multi-step processes with challenging cyclization reactions and the use of hazardous reagents. In contrast, modern eco-friendly routes focus on atom economy, the use of greener solvents, and the reduction of protecting group manipulations. For the synthesis of chiral azetidine-2-carboxamides, sustainable strategies often begin from readily available starting materials and employ catalytic methods to ensure high stereoselectivity.

One sustainable approach involves the synthesis from β-amino alcohols, which can be derived from natural sources. This method may involve a key cyclization step under mild conditions, avoiding harsh reagents and high temperatures. For instance, a green and cost-effective synthesis has been established for key heterocyclic intermediates of pharmaceuticals, which employs commercially available and low-cost starting materials and utilizes green oxidation reactions. nih.gov While not directly reported for tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate, such strategies highlight a move towards more environmentally benign processes in the synthesis of related azetidine structures.

The principles of green chemistry are being increasingly applied to the synthesis of complex molecules. These principles include the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. The application of these principles to the synthesis of this compound would involve a critical evaluation of each synthetic step to identify areas for improvement in terms of environmental impact and sustainability.

Flow Chemistry Methodologies for Efficient Production

Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) due to its advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. nih.gov The application of continuous flow methodologies to the synthesis of this compound offers a promising avenue for efficient and sustainable production.

The optimization of a continuous flow synthesis involves a systematic study of various reaction parameters to achieve the desired product yield, purity, and throughput. Key parameters that are typically optimized include:

| Parameter | Description | Typical Optimization Range |

|---|---|---|

| Temperature | Controls reaction rate and selectivity. Higher temperatures can accelerate reactions but may lead to side products. | -20 °C to 150 °C |

| Pressure | Can be used to increase the boiling point of solvents, allowing for higher reaction temperatures. | 1 to 20 bar |

| Residence Time | The time the reaction mixture spends in the reactor, which is controlled by the flow rate and reactor volume. | Seconds to minutes |

| Stoichiometry | The molar ratio of reactants, which can be precisely controlled in flow to maximize conversion and minimize waste. | 1:1 to 1:5 |

| Solvent | The choice of solvent can significantly impact reaction kinetics, solubility, and product isolation. Green solvents are preferred. | Acetonitrile, Ethanol, Water, etc. |

| Catalyst Loading | The amount of catalyst used, which is often minimized in flow systems, especially with immobilized catalysts. | 0.1 to 10 mol% |

For the synthesis of azetidine derivatives, flow technology enables the safe handling of reactive intermediates and can lead to improved yields and selectivities. nih.gov For example, a continuous flow process was developed for the production of tert-Butyl 3-oxoazetidine-1-carboxylate and tert-Butyl 3-aminoazetidine-1-carboxylate, which are key precursors for many pharmaceutical compounds. This process utilized micro-packed bed technology and resulted in significant improvements in safety, efficiency, and greenness. acsgcipr.org Such a setup could be adapted for the continuous production of this compound.

Scaling up a continuous flow process from the laboratory to industrial production requires careful consideration of several factors to ensure consistency, safety, and cost-effectiveness. The transition from milligram-scale to kilogram-scale production can often be achieved by extending the operation time of the flow reactor ("scaling out") or by using larger reactors or parallel systems ("scaling up").

Key considerations for the scale-up of azetidine synthesis in flow reactors include:

Heat Transfer: Exothermic reactions can be managed more effectively in flow reactors due to their high surface-area-to-volume ratio. However, upon scaling up, maintaining efficient heat transfer is crucial to prevent thermal runaways and ensure consistent product quality.

Mass Transfer: Efficient mixing is critical, especially for multiphasic reactions. The flow regime within the reactor must be maintained during scale-up to ensure consistent mass transfer and reaction rates.

Reactor Design: The choice of reactor material, geometry, and size depends on the specific reaction chemistry and desired production capacity. For large-scale production, commercially available flow reactors are often employed.

Downstream Processing: Continuous downstream processing, including purification and isolation, is often integrated with the flow synthesis to create a fully continuous manufacturing process. This can significantly reduce production time and costs. flinders.edu.au

The successful scale-up of a continuous flow process for an active pharmaceutical ingredient intermediate has been reported, where conditions were transferred from the lab to a pilot plant to process approximately 200 kg of starting material. allfordrugs.com This demonstrates the feasibility of scaling flow chemistry for pharmaceutical manufacturing.

Catalyst Development for Enhanced Selectivity and Sustainability

Organocatalysis offers a metal-free alternative for asymmetric synthesis, often utilizing small organic molecules to catalyze reactions with high enantioselectivity. In the context of azetidine synthesis, chiral organocatalysts, such as those based on proline or thiourea (B124793) derivatives, can be employed to control the stereochemistry of key bond-forming reactions. For instance, asymmetric thiourea and squaramide catalysis has been successfully used to access α-azetidinyl alkyl halides with high yields and enantioselectivities. nih.gov These functionalized azetidines can then serve as versatile intermediates for further elaboration.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, is another cornerstone of green chemistry. Enzymes operate under mild conditions, are highly selective, and can often be used in aqueous media, reducing the need for organic solvents. For the synthesis of chiral amines and amides, enzymes such as lipases and transaminases are particularly valuable. rug.nl A biocatalytic approach to this compound could involve the enzymatic resolution of a racemic mixture of the corresponding carboxylic acid or the direct enzymatic amidation of N-Boc-(R)-azetidine-2-carboxylic acid. nih.govresearchgate.net The use of Candida antarctica lipase, for example, has been shown to be effective in the amidation of various carboxylic acids in a solvent-free system. nih.govresearchgate.net

| Catalyst Type | Advantages | Potential Application for Target Compound |

|---|---|---|

| Organocatalysts | Metal-free, often robust and insensitive to air and moisture, high enantioselectivity. | Asymmetric synthesis of the azetidine ring or functionalization of the azetidine core. |

| Biocatalysts (Enzymes) | High selectivity (enantio-, regio-, chemo-), mild reaction conditions, environmentally benign. | Enzymatic resolution of a racemic precursor or direct stereoselective amidation. |

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the efficient functionalization of heterocyclic scaffolds. Palladium-catalyzed cross-coupling reactions, for example, are widely used in pharmaceutical synthesis. For N-Boc-protected azetidines, palladium catalysts can be used for α-arylation of the corresponding tert-butyl esters, providing a route to functionalized azetidine derivatives. researchgate.net

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a step-economical strategy for the direct modification of organic molecules. researchgate.netrsc.org This approach avoids the need for pre-functionalization of the substrate, thereby reducing the number of synthetic steps and waste generation. While direct C-H functionalization of this compound has not been extensively reported, the principles of directed C-H activation could be applied to selectively introduce functional groups at specific positions on the azetidine ring or the tert-butyl group. For example, palladium(II)-catalyzed selective arylation of tertiary C-H bonds has been achieved using transient directing groups. nih.gov

| Reaction Type | Catalyst | Potential Application |

|---|---|---|

| α-Arylation | Palladium complexes | Introduction of aryl groups at the C-2 position of the azetidine ring. researchgate.net |

| C-H Activation/Functionalization | Palladium, Rhodium, Iridium | Direct introduction of functional groups at various positions on the azetidine scaffold. researchgate.netrsc.org |

| Isocyanide Insertion/Cyclization | Palladium | Synthesis of related heterocyclic structures. organic-chemistry.org |

The continued development of more active, selective, and sustainable catalysts will be crucial for advancing the eco-friendly production of this compound and other valuable chiral building blocks for the pharmaceutical industry.

Solvent Selection and Waste Minimization Strategies in the Synthesis of this compound

Solvent Selection

The choice of solvent is critical in the synthesis of this compound, which is typically formed via the amidation of its precursor, (2R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. Traditional amidation reactions often employ chlorinated solvents such as dichloromethane (B109758) (DCM) or polar aprotic solvents like dimethylformamide (DMF), which are now recognized as environmentally hazardous.

Green chemistry encourages the use of safer, more sustainable solvents. The selection of a solvent is guided by several factors, including its environmental, health, and safety (EHS) impact, as well as its physical properties that affect reaction performance and energy consumption during workup and recovery.

Table 1: Comparison of Solvents for Amidation Reactions

| Solvent | Classification | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | Undesirable | Suspected carcinogen, high volatility, significant environmental persistence. |

| Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point makes removal difficult, often requires large volumes of water for extraction, leading to significant aqueous waste. |

| Toluene | Usable | Can facilitate water removal through azeotropic distillation (e.g., using a Dean-Stark apparatus), but is a volatile organic compound (VOC) with some toxicity. encyclopedia.pub |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | A bio-based solvent with a more favorable EHS profile than THF and many other polar aprotic solvents. It has lower water miscibility, which can simplify workups. |

| Cyclopentyl methyl ether (CPME) | Recommended | Low peroxide formation, high boiling point, and low water miscibility, which aids in product separation and reduces aqueous waste streams. |

Modern approaches to the synthesis of related compounds are exploring the use of greener solvents. For instance, in related synthetic steps for azetidine intermediates, tetrahydrofuran (B95107) (THF) has been employed. nih.gov While an improvement over chlorinated solvents, THF is still under scrutiny. The trend is to move towards bio-derived solvents like 2-MeTHF or ethers with better safety and environmental profiles like CPME.

Waste Minimization Strategies

Waste minimization in the synthesis of this compound focuses on reducing the generation of byproducts and eliminating the use of stoichiometric reagents that contribute to low atom economy.

Catalytic Direct Amidation:

The primary strategy for waste reduction is the shift from traditional amidation methods, which rely on stoichiometric activating agents (e.g., carbodiimides like EDC or HATU), to direct catalytic amidation. catalyticamidation.info In this approach, the carboxylic acid and amine react directly to form the amide, with water as the sole theoretical byproduct. mdpi.com This significantly improves the atom economy and reduces the process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product.

Boron-based catalysts, such as boronic acids, have shown significant promise for direct amidation reactions. sci-hub.se They can facilitate the reaction under milder conditions, often without the need for water-scavenging agents that would themselves become waste. mdpi.com

Table 2: Comparison of Amidation Methods and Associated Waste

| Method | Reagents | Byproducts | Green Chemistry Considerations |

|---|---|---|---|

| Carbodiimide Coupling (e.g., EDC/HOBt) | EDC, HOBt | Urea (B33335) derivatives, other coupling agent residues | Generates significant stoichiometric waste that can be difficult to remove, leading to more complex purification and larger solvent volumes. catalyticamidation.info |

| Direct Thermal Amidation | Heat | Water | Requires high temperatures (>160 °C), which can be energy-intensive and may not be suitable for thermally sensitive substrates. encyclopedia.pub |

Process Optimization and Engineering:

Further waste reduction can be achieved through process optimization. For example, in the synthesis of a related intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, careful control of the reaction temperature was found to be crucial in minimizing the formation of a key byproduct, tert-butyl 5-oxooxazolidine-3-carboxylate. nih.gov

Moreover, the adoption of advanced manufacturing technologies like flow chemistry in micro-packed bed reactors offers a sustainable alternative to traditional batch processing. For the synthesis of related azetidine intermediates, flow chemistry has been demonstrated to improve safety, enhance efficiency, and significantly lower the PMI, thus representing a substantial step towards greener manufacturing. acsgcipr.org This approach minimizes reactor volumes, improves heat and mass transfer, and can lead to higher yields and purities, which in turn simplifies downstream purification and reduces solvent use and waste generation.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) identify key resonances:

- tert-butyl: δ 1.4–1.5 ppm (¹H); 28–30 ppm (¹³C).

- Azetidine C2-H: δ 3.8–4.2 ppm (multiplet, coupling constants ~8 Hz) .

- LC-MS : ESI+ mode confirms molecular weight (e.g., [M+H]⁺ = 215.3 for C₁₁H₂₁NO₃) and purity (>95%) .

Q. Advanced

- DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts using Gaussian or ORCA software. Compare computed vs. experimental data to validate stereochemistry .

- Solid-State NMR : Differentiates polymorphs by analyzing ¹⁵N chemical shifts of the carbamoyl group, crucial for understanding crystallinity .

How do hydrogen-bonding patterns influence crystallization and stability?

Advanced

Hydrogen-bonding networks dictate crystal packing and thermal stability. Graph-set analysis (R²₂(8), R²₁(6)) reveals intramolecular H-bonds between the carbamoyl NH and azetidine oxygen, stabilizing the chair-like conformation . For tert-butyl (2R)-2-carbamoylazetidine-1-carboxylate, π-stacking of the tert-butyl group with adjacent molecules enhances lattice energy, as observed in SHELX-refined structures (R-factor <0.05) . Solvent-free crystallization (e.g., from ethanol/water) minimizes lattice defects, improving melting-point reproducibility .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

- Storage : Refrigerate at 2–8°C in airtight containers under nitrogen. Desiccants (e.g., silica gel) prevent hydrolysis of the carbamate group .

- Handling : Use gloveboxes (O₂ <1 ppm) during weighing to avoid moisture absorption. Electrostatic discharge (ESD)-safe tools are recommended due to the compound’s polar nature .

Advanced

Long-term stability studies (accelerated aging at 40°C/75% RH) show <5% degradation over 6 months when stored in amber glass vials. LC-MS monitoring detects hydrolytic byproducts (e.g., azetidine-2-carboxamide) at trace levels (<0.1%) .

How can researchers mitigate low yields in multi-step syntheses involving this compound?

Q. Advanced

- Design of Experiments (DOE) : Optimize reaction parameters (e.g., equivalents of TMSCN, catalyst loading) using response surface methodology. For example, a 3² factorial design revealed that 1.2 eq TMSCN and 10 mol% ZnCl₂ maximize yield (88%) while minimizing epimerization .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time, enabling rapid adjustment of stoichiometry or temperature .

- Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyanohydrin formation), achieving consistent yields (>85%) at gram scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.